molecular formula C9H19NO2 B084822 Methyl 3-(butylamino)-2-methylpropanoate CAS No. 13604-68-7

Methyl 3-(butylamino)-2-methylpropanoate

Cat. No.: B084822
CAS No.: 13604-68-7
M. Wt: 173.25 g/mol
InChI Key: XCJWRETXXFSHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(butylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butylamino group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(butylamino)-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-chloro-2-methylpropanoic acid with butylamine to form the corresponding amide. This amide is then esterified using methanol in the presence of an acid catalyst to yield the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(butylamino)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the butylamino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(butylamino)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(butylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active butylamino component, which can then interact with biological receptors or enzymes. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-(ethylamino)-2-methylpropanoate
  • Methyl 3-(propylamino)-2-methylpropanoate
  • Methyl 3-(isobutylamino)-2-methylpropanoate

Comparison: Methyl 3-(butylamino)-2-methylpropanoate is unique due to the presence of the butylamino group, which imparts specific chemical and biological properties. Compared to its analogs with shorter or branched alkyl chains, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 3-(butylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-6-10-7-8(2)9(11)12-3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJWRETXXFSHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286811
Record name methyl 3-(butylamino)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13604-68-7
Record name NSC47798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(butylamino)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(butylamino)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(butylamino)-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(butylamino)-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(butylamino)-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(butylamino)-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(butylamino)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.